N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a complex organic compound featuring a furan ring, a pyrazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Pyrazine Ring Formation: The pyrazine ring can be synthesized via the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling Reactions: The furan and pyrazine rings are then coupled using a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones, pyrazine N-oxides.
Reduction: Dihydropyrazines, tetrahydropyrazines.
Substitution: Halogenated furans and pyrazines, amino-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties. The presence of multiple heterocyclic rings suggests it could bind to various enzymes or receptors, influencing biological pathways.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure might contribute to the stability and functionality of polymers or other advanced materials.
Mechanism of Action
The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and pyrazine rings could participate in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)pyrazine-2-carboxamide
- N-(pyrazin-2-ylmethyl)furan-2-carboxamide
- 5-methyl-N-(pyrazin-2-ylmethyl)pyrazine-2-carboxamide
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is unique due to the combination of its furan and pyrazine rings with a carboxamide group. This structure provides a balance of aromaticity and functional group diversity, making it versatile for various applications. Compared to similar compounds, it offers a distinct set of chemical and physical properties that can be tailored for specific uses in research and industry.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-7-19-12(9-18-10)15(21)20-8-11-14(17-5-4-16-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZFDCFSYRQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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